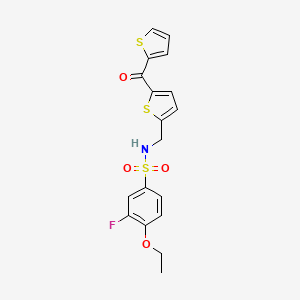

4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

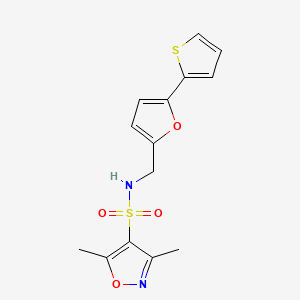

Übersicht

Beschreibung

The compound "4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as ether, fluoro, sulfonamide, and thiophene rings. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activities of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step organic reactions, starting from substituted benzaldehydes or amines and proceeding through various intermediates. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of key intermediates followed by their biochemical characterization as inhibitors . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the use of hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the ethoxy, fluoro, and thiophene functional groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as MS, IR, NMR, and crystallography. For instance, the crystal structure of a Schiff base benzenesulfonamide was determined, revealing the existence of enol-imine tautomerism . This suggests that the compound "4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" may also exhibit tautomerism, which could influence its biological activity and stability.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, often as inhibitors of enzymes. For example, certain derivatives have been shown to inhibit kynurenine 3-hydroxylase , carbonic anhydrase , and acetylcholinesterase . The presence of a fluoro group and a thiophene ring in the compound of interest suggests that it may also act as an enzyme inhibitor, potentially with selectivity towards certain enzymes due to these substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their substituents. For example, the introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibitors . The crystal structures of related compounds reveal that intermolecular interactions, such as C—H···πaryl and C—H···O, play a significant role in the supramolecular architecture . These findings imply that the physical properties such as solubility, melting point, and crystal packing of "4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" could be similarly affected by its specific functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The chemical compound 4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has been the subject of various synthetic and bioactivity studies. For example, compounds with similar structural frameworks have been synthesized to explore their potential in photodynamic therapy for cancer treatment, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Crystal structure analysis of related sulfonamide compounds has provided insights into their supramolecular architecture, highlighting the role of intermolecular interactions in forming two-dimensional and three-dimensional architectures (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015). These studies contribute to understanding how minor modifications in molecular structures can significantly impact their physical properties and potential applications.

Enzyme Inhibition for Therapeutic Applications

Enzyme inhibition studies have identified benzenesulfonamide derivatives as potent inhibitors of key enzymes such as carbonic anhydrase, with implications for treating conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002). These compounds exhibit strong affinity towards the enzyme, offering a basis for developing new therapeutic agents with improved efficacy and selectivity.

Antimicrobial and Antitumor Activities

Research has also focused on synthesizing new sulfonamide derivatives to evaluate their antimicrobial and antitumor activities. For instance, studies have synthesized compounds that exhibit interesting cytotoxic activities, suggesting their potential for further anti-tumor activity investigations (Gul et al., 2016). Such research underscores the versatility of sulfonamide compounds in addressing various biomedical challenges, from infectious diseases to cancer.

Wirkmechanismus

Target of Action

Thiophene derivatives have been known to exhibit inhibitory effects against various organisms .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which similar compounds participate in, involves the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

It’s worth noting that similar compounds have been used in the synthesis of complex organic molecules via the suzuki–miyaura coupling reaction .

Action Environment

It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of a catalyst .

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S3/c1-2-24-15-7-6-13(10-14(15)19)27(22,23)20-11-12-5-8-17(26-12)18(21)16-4-3-9-25-16/h3-10,20H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUPGSMQWKXIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)

![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)